molecular formula C17H13ClN2O3 B4935282 3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one

Cat. No.: B4935282
M. Wt: 328.7 g/mol
InChI Key: YEURINGIJKHIBZ-UHFFFAOYSA-N
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Description

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolone ring fused with a pyridine ring, and it is substituted with an acetyl group, a chlorophenyl group, and a hydroxyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 2-acetylpyridine in the presence of a base such as sodium hydroxide to form an intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization with an appropriate amine, such as pyrrolidine, under acidic conditions to form the pyrrolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction Products: Formation of an alcohol from the acetyl group.

    Substitution Products: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiprotozoal activities.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Inhibit Enzymes: The compound can inhibit key enzymes involved in various biological processes, leading to antimicrobial or anticancer effects.

    Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

    Induce Apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-1,3,4-oxadiazolines: Known for their antimicrobial and antiprotozoal activities.

    Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry, including antituberculosis agents.

Uniqueness

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10(21)14-15(11-5-7-12(18)8-6-11)20(17(23)16(14)22)13-4-2-3-9-19-13/h2-9,15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEURINGIJKHIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320549
Record name 3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332022-62-5
Record name 3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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